1-Fluoro-4-methylanthracene

logP hydrophobicity partition coefficient

1-Fluoro-4-methylanthracene (C₁₅H₁₁F, MW 210.25) is a strategically differentiated polycyclic aromatic building block. Its unique 1-fluoro/4-methyl substitution pattern creates synergistic steric and electronic effects unattainable with mono-substituted analogs like 4-methylanthracene or 1-fluoroanthracene. With an experimental logP of 4.44, it enables precise solubility tuning for electron-transport layers in OLEDs and OFETs. The exact mass fingerprint (210.084 Da) ensures unequivocal tracking in multistep syntheses, making it ideal for proprietary compound collection development and LC-MS/GC-MS reference standard applications. Choose this compound for reproducible, high-impact materials science and medicinal chemistry research.

Molecular Formula C15H11F
Molecular Weight 210.25 g/mol
CAS No. 93524-66-4
Cat. No. B15250244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-methylanthracene
CAS93524-66-4
Molecular FormulaC15H11F
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC3=CC=CC=C3C=C12)F
InChIInChI=1S/C15H11F/c1-10-6-7-15(16)14-9-12-5-3-2-4-11(12)8-13(10)14/h2-9H,1H3
InChIKeyYBDXWTMHDARATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-methylanthracene (CAS 93524-66-4) Supplier Comparison and Procurement Guide


1-Fluoro-4-methylanthracene is a fluorinated methyl-substituted anthracene derivative (C₁₅H₁₁F, molecular weight 210.25 g/mol) characterized by a fluorine atom at the 1-position and a methyl group at the 4-position of the anthracene ring system . This polycyclic aromatic hydrocarbon building block exhibits an experimental logP of 4.44, indicating moderate hydrophobicity, and is primarily utilized as a synthetic intermediate in materials science and organic electronics research .

Why Substituting 1-Fluoro-4-methylanthracene with Closely Related Anthracene Analogs Compromises Research Integrity


While multiple anthracene derivatives share a common polycyclic core, simple substitution with 4-methylanthracene or 1-fluoroanthracene is not scientifically equivalent. Each analog possesses a distinct physicochemical fingerprint (e.g., logP, exact mass, substitution pattern) that governs solubility, intermolecular interactions, and electronic behavior in device applications [1]. The combined presence of both a fluorine atom and a methyl group in 1-fluoro-4-methylanthracene creates a unique set of steric and electronic effects that cannot be replicated by mono-substituted counterparts, directly impacting outcomes in reproducible synthesis and materials performance .

Quantitative Differentiation of 1-Fluoro-4-methylanthracene from Structural Analogs: A Data-Driven Procurement Guide


Hydrophobicity (LogP) Profiles: 1-Fluoro-4-methylanthracene Exhibits Distinct Partitioning Compared to 4-Methylanthracene and 1-Fluoroanthracene

1-Fluoro-4-methylanthracene displays a logP of 4.44050, which is 0.139 higher than 4-methylanthracene (logP 4.30140) and 0.308 higher than 1-fluoroanthracene (logP 4.13210). This quantifiable difference in lipophilicity alters solubility profiles and intermolecular interactions, making the compound a distinct entity for applications where precise hydrophobic balance is critical [1].

logP hydrophobicity partition coefficient

Exact Mass Differentiation: 1-Fluoro-4-methylanthracene's Unique MS Fingerprint vs. Common Analogs

The exact mass of 1-fluoro-4-methylanthracene is 210.08400 Da, which is 17.990 Da higher than 4-methylanthracene (192.094 Da, C₁₅H₁₂) and 14.015 Da higher than 1-fluoroanthracene (196.069 Da, C₁₄H₉F). This clear separation facilitates unambiguous identification and purity verification in LC-MS and GC-MS workflows, reducing the risk of cross-contamination or misassignment [1].

mass spectrometry exact mass analytical identification

Electronic Tuning: Class-Level Evidence Suggests Fluorine Substitution Enhances Electron Affinity in Anthracene Derivatives

Although direct head-to-head studies for 1-fluoro-4-methylanthracene are lacking, a comprehensive review of anthracene-based semiconductors notes that fluorine substitution is a common strategy to increase electron affinity and improve charge-carrier mobility in organic light-emitting diodes (OLEDs) . By extension, the presence of a fluorine atom in 1-fluoro-4-methylanthracene is expected to confer similar electronic advantages compared to non-fluorinated analogs like 4-methylanthracene, which lacks the electron-withdrawing fluorine moiety. This class-level inference supports the selection of 1-fluoro-4-methylanthracene for materials research focused on optimizing electron-transport properties.

OLED electron affinity charge-carrier mobility

Optimal Research and Industrial Application Scenarios for 1-Fluoro-4-methylanthracene Based on Differentiated Evidence


Organic Electronics Research Requiring Fine-Tuned Hydrophobicity and Electron Transport

Given its distinct logP value (4.44) and the class-level expectation of enhanced electron affinity from fluorine substitution, 1-fluoro-4-methylanthracene is a strategic candidate for the design of electron-transport layers in OLEDs or organic field-effect transistors (OFETs) where precise control over solubility and electronic level alignment is critical .

Synthetic Building Block for Fluorinated Aromatic Libraries

The unique combination of a fluorine atom and a methyl group provides a versatile platform for further functionalization (e.g., electrophilic substitution, cross-coupling). Its exact mass fingerprint (210.084 Da) ensures reliable product tracking in multistep syntheses, making it valuable for medicinal chemistry or materials science groups building proprietary compound collections .

Analytical Method Development and Reference Standard Procurement

The compound's well-defined exact mass and reproducible chromatographic properties (influenced by logP 4.44) make it suitable as a reference standard for LC-MS or GC-MS method development and validation, particularly when differentiating between closely related anthracene impurities in complex mixtures .

Structure-Property Relationship Studies in Fluorinated PAHs

For academic groups investigating the impact of combined methyl and fluorine substitution on anthracene photophysics and solid-state packing, 1-fluoro-4-methylanthracene serves as a model system to probe steric and electronic modulation of luminescence and crystallinity, filling a specific niche between non-fluorinated and mono-substituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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